molecular formula C18H17Cl2NO B1613849 3,5-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-87-9

3,5-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1613849
CAS No.: 898776-87-9
M. Wt: 334.2 g/mol
InChI Key: OGNZGJDQRIXCEZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17Cl2NO It is characterized by the presence of two chlorine atoms on the benzene ring, a pyrrolidine group attached to the benzophenone core, and a methylene bridge connecting the pyrrolidine to the benzophenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-pyrrolidinomethyl benzene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3,5-dichlorobenzoyl chloride is reacted with 4-pyrrolidinomethyl benzene in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Employing industrial-scale purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-4’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor function by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4’-aminomethyl benzophenone
  • 3,5-Dichloro-4’-hydroxymethyl benzophenone
  • 3,5-Dichloro-4’-methyl benzophenone

Uniqueness

3,5-Dichloro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidine group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research domains.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNZGJDQRIXCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642768
Record name (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-87-9
Record name (3,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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